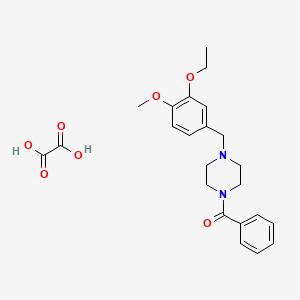![molecular formula C22H19N3O4 B5225225 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5225225.png)
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.
Scientific Research Applications
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer cells. 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the protein. This prevents the protein from carrying out its normal functions, including phosphorylation of downstream targets involved in cell division and proliferation. The inhibition of Aurora A kinase by 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell proliferation, and reduces the growth of tumors in animal models. 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has also been found to enhance the effects of chemotherapy drugs in cancer cells.
Advantages and Limitations for Lab Experiments
5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has several advantages for use in lab experiments, including its specificity for Aurora A kinase and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.
Future Directions
There are several potential future directions for research on 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide. These include further studies on its mechanism of action, optimization of its dosage and administration route, and evaluation of its potential use in combination with other cancer therapies. Additionally, there is a need for clinical trials to evaluate its safety and efficacy in humans. Overall, 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide has shown promise as a potential cancer therapy, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-methoxyphenol with paraformaldehyde to form 2-methoxybenzyl alcohol, which is then reacted with 4-chloroquinoline to form 2-(4-chloroquinolin-7-yl)methoxyphenyl methanol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the final product, 5-[(2-methoxyphenoxy)methyl]-N-(4-quinolinylmethyl)-3-isoxazolecarboxamide.
properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-20-8-4-5-9-21(20)28-14-16-12-19(25-29-16)22(26)24-13-15-10-11-23-18-7-3-2-6-17(15)18/h2-12H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXXZCHOXZXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NO2)C(=O)NCC3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B5225143.png)
![2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5225162.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5225173.png)
![ethyl {[3-(1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5225180.png)
![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225203.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B5225207.png)
![3-amino-2-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B5225213.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxo-2-butenoate](/img/structure/B5225216.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5225220.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5225256.png)